Sphingomyelin

Descripción general

Descripción

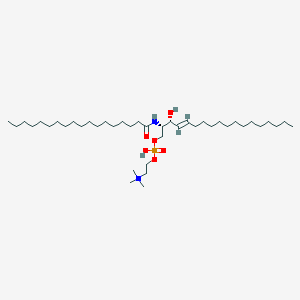

Sphingomyelin is a type of sphingolipid found predominantly in animal cell membranes, especially in the membranous myelin sheath that surrounds some nerve cell axons. It consists of a phosphocholine head group, a sphingosine backbone, and a fatty acid. This compound plays a crucial role in cell membrane structure and function, participating in various signaling pathways .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sphingomyelin synthesis involves several key enzymes, including serine palmitoyltransferase, ceramide synthase, and this compound synthase. The biosynthesis primarily occurs in the endoplasmic reticulum and Golgi apparatus. The process begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to sphinganine. Sphinganine is acylated to form dihydroceramide, which is subsequently desaturated to ceramide. Finally, this compound synthase transfers a phosphocholine group from phosphatidylcholine to ceramide, forming this compound .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as eggs and bovine brain. The extraction process includes lipid extraction using organic solvents, followed by chromatographic techniques to purify this compound. Enzymatic methods are also employed to synthesize this compound in vitro using ceramide and phosphatidylcholine as substrates .

Análisis De Reacciones Químicas

Degradation of Sphingomyelin

This compound degradation, also known as catabolism, is crucial for initiating signaling pathways . Sphingomyelinases (SMases) catalyze the hydrolysis of this compound into ceramide and phosphocholine . There are different forms of sphingomyelinases :

-

Acid Sphingomyelinase (aSMase) : Located in lysosomes, aSMase hydrolyzes this compound into ceramide . The ceramide can then be further metabolized into sphingosine and fatty acids by ceramidases .

-

Neutral Sphingomyelinase (nSMase) : Found in the plasma membrane, nSMase breaks down this compound in response to stimuli like cytokines, stressors, and pathogens .

Interactions with Other Molecules

This compound interacts with other lipids and proteins in the cell membrane :

-

Cholesterol : this compound interacts significantly with cholesterol, which can modulate the phase behavior of this compound .

-

Proteins : this compound can bind to the transmembrane domain of proteins, influencing protein dimerization and vesicle trafficking . For example, SM 18 binds to the Golgi vesicle component p24, which induces dimerization of p24, which is important for Golgi vesicle trafficking .

Enzymatic Production of Ceramide from this compound

Ceramide, a product of this compound degradation, is valuable in the cosmetic and pharmaceutical industries due to its water-retaining properties . Ceramide can be produced through enzymatic hydrolysis of this compound . Clostridium perfringens phospholipase C shows a high this compound conversion rate . The hydrolysis reaction is more efficient in a two-phase system (water:organic solvent) than in a one-phase system (water-saturated organic solvent) .

This compound Metabolism and Alzheimer's Disease

Research indicates a link between sphingolipid metabolism and Alzheimer's disease :

-

SPT Activity : Differences in flux values were found in the reaction catalyzed by serine palmitoyltransferase (SPT) when comparing Alzheimer's disease and mild cognitive impairment cases .

-

This compound Synthase : Higher reaction fluxes were observed in Alzheimer's disease samples compared to normal samples for the reaction catalyzed by this compound synthase .

Aplicaciones Científicas De Investigación

Sphingomyelin has a wide range of applications in scientific research, including:

Chemistry:

- Used as a model compound to study lipid-lipid and lipid-protein interactions in membranes.

Biology:

- Plays a crucial role in cell membrane structure and function.

- Involved in signal transduction pathways, influencing cell growth, differentiation, and apoptosis.

Medicine:

- Investigated for its role in neurodegenerative diseases such as multiple sclerosis and Alzheimer’s disease.

- Studied for its potential therapeutic applications in cancer treatment due to its involvement in cell signaling pathways.

Industry:

- Used in the food industry as a functional ingredient in dairy products and infant formula.

- Employed in the pharmaceutical industry for drug delivery systems and as a component in lipid-based formulations .

Mecanismo De Acción

Sphingomyelin exerts its effects through its structural role in cell membranes and its involvement in lipid rafts. Lipid rafts are microdomains within the plasma membrane that are enriched in this compound and cholesterol. These rafts serve as platforms for various signaling molecules, facilitating their interactions and regulating membrane fluidity and curvature. This compound can be hydrolyzed by sphingomyelinase enzymes to produce ceramide, which acts as a second messenger in various signaling pathways, influencing processes such as apoptosis, cell growth, and differentiation .

Comparación Con Compuestos Similares

Sphingomyelin is unique among sphingolipids due to its phosphocholine head group. Similar compounds include:

Ceramide: Lacks the phosphocholine head group and serves as a precursor for this compound synthesis.

Glycosphingolipids: Contain sugar moieties instead of the phosphocholine head group.

Phosphatidylcholine: A glycerophospholipid with a similar head group but a glycerol backbone instead of sphingosine

This compound’s unique structure allows it to play specific roles in cell membrane organization and signaling that are distinct from other sphingolipids and phospholipids.

Actividad Biológica

Sphingomyelin (SM) is a crucial sphingolipid found in cellular membranes, particularly in the myelin sheath surrounding nerve cells. It plays significant roles in various biological processes, including cell signaling, membrane structure, and the regulation of cellular functions. This article delves into the biological activities of this compound, highlighting its metabolic pathways, physiological roles, and implications in health and disease.

Structure and Metabolism

This compound is composed of a sphingosine backbone, a fatty acid chain, and a phosphocholine head group. It is synthesized from ceramide and phosphatidylcholine through the action of this compound synthase (SMS). The enzymatic activity of SMS is critical for maintaining this compound levels within the cell, influencing both membrane integrity and signaling pathways.

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Function | Substrates |

|---|---|---|

| This compound Synthase (SMS) | Converts ceramide and phosphatidylcholine to this compound and diacylglycerol | Ceramide, Phosphatidylcholine |

| Sphingomyelinase | Hydrolyzes this compound to ceramide | This compound |

Biological Functions

This compound plays diverse roles in cellular processes:

- Cell Signaling : SM is involved in signaling pathways that regulate cell growth, differentiation, apoptosis, and inflammation. It acts as a precursor for bioactive lipids such as ceramide, which modulates various signaling cascades.

- Membrane Structure : As a major component of lipid rafts, this compound contributes to the organization of membrane microdomains that facilitate protein-protein interactions and signal transduction.

- Neuroprotection : In the nervous system, SM is essential for maintaining myelin integrity and supporting neuronal function.

Case Studies and Research Findings

- Role in Immune Response : A study demonstrated that inhibition of SMS activity impaired neutrophil function against Cryptococcus neoformans, highlighting the importance of this compound in antimicrobial defense mechanisms. The research showed that SMS regulates the release of antifungal factors necessary for neutrophil activity .

- Impact on Cancer : Research has indicated that alterations in sphingolipid metabolism, including this compound levels, are associated with various cancers. For instance, increased SM levels have been linked to enhanced tumor growth and metastasis due to their role in promoting cell survival signals .

- Infectious Diseases : this compound's breakdown products are involved in host-pathogen interactions. Recent findings suggest that bacterial sphingomyelinases can manipulate host cell membranes to facilitate infection by altering lipid composition .

Therapeutic Implications

The modulation of this compound metabolism presents potential therapeutic avenues:

- Cancer Treatment : Targeting SMS could provide new strategies for cancer therapy by disrupting the survival pathways activated by sphingolipids.

- Neurodegenerative Diseases : Since this compound is vital for neuronal health, therapies aimed at restoring its levels may offer protective effects against neurodegeneration .

Propiedades

IUPAC Name |

[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H83N2O6P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-41(45)42-39(38-49-50(46,47)48-37-36-43(3,4)5)40(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h32,34,39-40,44H,6-31,33,35-38H2,1-5H3,(H-,42,45,46,47)/b34-32+/t39-,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQLRGMMMAHREN-YJFXYUILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H83N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313528 | |

| Record name | N-Stearoylsphingomyelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

731.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | SM(d18:1/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001348 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58909-84-5 | |

| Record name | N-Stearoylsphingomyelin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58909-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-(N-Steroylsphingosyl)-1-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058909845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Stearoylsphingomyelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-STEAROYLSPHINGOMYELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05UG6280NI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SM(d18:1/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001348 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.